Synthesis and Purification of Elacestrant-d6: A Technical Guide
Synthesis and Purification of Elacestrant-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Elacestrant-d6, a deuterated analog of the selective estrogen receptor degrader (SERD), Elacestrant. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification strategies, and analytical methodologies pertinent to researchers and professionals in drug development.
Introduction
Elacestrant is a potent, orally bioavailable SERD approved for the treatment of certain types of breast cancer.[1] Isotopic labeling, particularly with deuterium, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of Elacestrant-d6, where six hydrogen atoms are replaced by deuterium, provides a valuable internal standard for quantitative bioanalysis by mass spectrometry. This guide details a feasible approach to the synthesis and purification of Elacestrant-d6 for research and development purposes.
Synthetic Pathway
The synthesis of Elacestrant-d6 can be achieved by adapting the known synthetic route of Elacestrant, incorporating a deuterated starting material. A logical approach involves the use of deuterated ethylamine to introduce the d6-labeled ethyl groups into the final molecule. The proposed multi-step synthesis is depicted in the following diagram.
Figure 1: Proposed synthetic pathway for Elacestrant-d6.
Experimental Protocols
The following are detailed, plausible experimental protocols for the key steps in the synthesis of Elacestrant-d6.
Step 1: Synthesis of Intermediate B
Reaction: Reductive amination of Intermediate A with 4-(2-bromoethyl)benzaldehyde.
Procedure:
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To a solution of Intermediate A (1.0 eq) in dichloromethane (DCM, 10 vol) is added 4-(2-bromoethyl)benzaldehyde (1.1 eq).
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The mixture is stirred at room temperature for 30 minutes.
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Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
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The reaction is stirred at room temperature for 12-16 hours, monitoring by TLC or LC-MS for completion.
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Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Intermediate B.
Step 2: Synthesis of Intermediate C
Reaction: N-Alkylation of Intermediate B with Ethylamine-d5-hydrochloride.
Procedure:
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Intermediate B (1.0 eq) is dissolved in acetonitrile (15 vol).
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Potassium carbonate (3.0 eq) and Ethylamine-d5-hydrochloride (1.2 eq) are added to the solution.
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The reaction mixture is heated to 80 °C and stirred for 24 hours.
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Reaction progress is monitored by LC-MS.
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After completion, the mixture is cooled to room temperature and filtered.
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The filtrate is concentrated in vacuo, and the residue is purified by column chromatography to afford Intermediate C.
Step 3: Synthesis of Elacestrant-d6
Reaction: Reductive amination of Intermediate C with formaldehyde followed by reaction with Ethylamine-d5-hydrochloride.
Procedure:
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A solution of Intermediate C (1.0 eq) in methanol (10 vol) is treated with aqueous formaldehyde (37%, 1.2 eq).
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The mixture is stirred for 1 hour at room temperature.
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Sodium cyanoborohydride (1.5 eq) is added, and the reaction is stirred for a further 12 hours.
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The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
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The organic layers are combined, dried, and concentrated.
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The crude product is then subjected to a second reductive amination with Ethylamine-d5-hydrochloride as described in Step 2 to yield crude Elacestrant-d6.
Purification Workflow
Purification of the final product is critical to ensure high purity for its use as an internal standard. A multi-step purification process is recommended.
Figure 2: Purification workflow for Elacestrant-d6.
Purification Protocol
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Column Chromatography: The crude Elacestrant-d6 is first purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to remove the majority of impurities.
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Preparative HPLC: Fractions containing the product are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid) is typically employed.
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Lyophilization: The pure fractions from HPLC are combined and lyophilized to remove the mobile phase solvents, yielding the final product as a solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of Elacestrant-d6.
Table 1: Synthesis Reaction Data
| Step | Reactant | Product | Molar Ratio (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Intermediate A | Intermediate B | 1.0 | DCM | RT | 12-16 | 85 |
| 2 | Intermediate B | Intermediate C | 1.0 | Acetonitrile | 80 | 24 | 70 |
| 3 | Intermediate C | Elacestrant-d6 | 1.0 | Methanol | RT | 12 | 65 |
Table 2: Purification Data
| Purification Step | Input Purity (%) | Output Purity (%) | Recovery (%) |
| Column Chromatography | ~60 | ~90 | 80 |
| Preparative HPLC | 90 | >99 | 75 |
| Lyophilization | >99 | >99 | >95 |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Figure 3: Analytical methods for Elacestrant-d6 characterization.
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is used to confirm the overall structure and to observe the absence of signals corresponding to the deuterated positions.
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¹³C NMR provides confirmation of the carbon skeleton.
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²H NMR can be used to directly observe the deuterium signals and confirm the positions of isotopic labeling.
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High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the accurate mass of the molecule, confirming its elemental composition and the degree of deuterium incorporation.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the final compound.
Table 3: Analytical Characterization Data
| Technique | Parameter | Specification |
| ¹H NMR | Conforms to structure | Absence of signals at deuterated positions |
| HRMS | [M+H]⁺ | Corresponds to C₃₀H₃₂D₆N₂O₂ |
| HPLC | Purity | ≥ 99.0% |
| Isotopic Enrichment | By MS | ≥ 99% |
Conclusion
This technical guide outlines a robust and plausible methodology for the synthesis and purification of Elacestrant-d6. The provided protocols and workflows are designed to yield a high-purity, isotopically enriched product suitable for use as an internal standard in demanding bioanalytical applications. Adherence to these detailed procedures, coupled with rigorous analytical characterization, will ensure the quality and reliability of the synthesized Elacestrant-d6 for its intended research and development purposes.
